3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile
Description
Properties
IUPAC Name |
3-amino-4-methyl-7,8-dihydro-6H-quinoxaline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-9-5-3-2-4-7(9)13-8(6-11)10(14)12/h5H,2-4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNQKKDEWNMWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CCCCC2=NC(=C1N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545632 | |
| Record name | 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107938-84-1 | |
| Record name | 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile (CAS No. 107938-84-1) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors followed by cyclization reactions. Various synthetic routes have been explored to optimize yield and purity. For instance, one study reported the use of 4,5-dimethyl-o-phenylenediamine and glyoxal as starting materials to form the tetrahydroquinoxaline framework through a series of chemical transformations involving reductive methylation and cyclization processes .
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of compounds related to tetrahydroquinoxaline derivatives. For example, derivatives have shown significant effectiveness against various strains of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for certain related compounds were reported as low as 6.25 mg/mL against resistant pathogens .
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| Compound A | 6.25 | XDR pathogens |
| Compound B | 12.5 | S. aureus |
| Compound C | 50 | E. coli |
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. Quinoxaline derivatives are known to interact with NMDA receptors and exhibit neuroprotective effects in models of neurodegeneration. In vitro studies demonstrated that these compounds could reduce neuronal cell death induced by excitotoxicity .
The biological activity of this compound can be attributed to several mechanisms:
- NMDA Receptor Modulation : Compounds in this class often act as antagonists at NMDA receptors, which are critical for synaptic plasticity and memory function.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that help mitigate oxidative stress in neuronal cells .
- Inhibition of Bacterial Growth : The antibacterial mechanism is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
Several case studies have documented the efficacy of tetrahydroquinoxaline derivatives in various biological assays:
- Study on Neuroprotection : A study demonstrated that a related compound provided significant protection against glutamate-induced toxicity in neuronal cultures, suggesting potential therapeutic applications in treating neurodegenerative diseases .
- Antibacterial Efficacy : Another investigation assessed the antibacterial properties against multi-drug resistant strains and found that certain derivatives exhibited potent activity comparable to standard antibiotics .
Scientific Research Applications
Medicinal Chemistry
3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile has been studied for its potential as a pharmaceutical agent. The compound's structural features allow for interactions with biological targets, potentially leading to the development of novel therapeutics.
Case Studies
- A study highlighted the synthesis of tetrahydroquinoline derivatives that exhibit anti-ulcer properties. The derivatives were synthesized from amino-substituted tetrahydroquinolines, indicating a pathway for developing gastroprotective agents .
Organic Synthesis
The compound serves as an intermediate in various organic reactions. Its ability to undergo nucleophilic substitutions and cyclization reactions makes it valuable in synthesizing more complex molecules.
Example Reactions
- The compound can be utilized in multicomponent reactions to create diverse chemical entities. For instance, it has been involved in synthesizing substituted quinoline derivatives through cyclization processes .
Research indicates that derivatives of tetrahydroquinoxalines possess significant biological activities, including antimicrobial and anticancer properties. The structural modifications on the quinoxaline core can enhance these activities.
Biological Insights
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound is compared to 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (CAS: 496787-27-0), a hexahydroquinoline derivative with distinct substituents :
| Parameter | 3-Amino-4-methyl-tetrahydroquinoxaline-2-carbonitrile | 2-Amino-4-(3-chlorophenyl)-hexahydroquinoline-3-carbonitrile |
|---|---|---|
| Core Structure | Tetrahydroquinoxaline (two N atoms in bicyclic ring) | Hexahydroquinoline (one N atom in bicyclic ring) |
| Substituents | - Methyl (C4) - Amino (C3) - Nitrile (C2) |
- 3-Chlorophenyl (C4) - Dimethylamino (C1) - Phenyl (C7) - Oxo (C5) |
| Molecular Formula | C₁₀H₁₂N₄ | C₂₄H₂₂ClN₃O |
| Molecular Weight | 188.23 g/mol | 403.90 g/mol |
| Functional Groups | Amino, nitrile | Chlorophenyl, dimethylamino, ketone, nitrile |
Implications of Structural Variations:
Ring System: The tetrahydroquinoxaline core (two adjacent N atoms) offers electron-deficient aromaticity, favoring charge-transfer interactions. In contrast, the hexahydroquinoline system (one N atom) is less electron-deficient, altering reactivity and binding affinity . Quinoxalines are often explored as kinase inhibitors or antimicrobials, while quinolines are associated with antimalarial activity .
The methyl group in the quinoxaline analog minimizes steric hindrance, favoring synthetic accessibility . The dimethylamino group (electron-donating) in the quinoline compound may enhance basicity, whereas the amino group in the quinoxaline derivative participates in hydrogen bonding, influencing target interactions .
Preparation Methods
Base-Mediated Cyclization
A foundational approach involves the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds. For example, 3-amino-4-methyltetrahydroquinoxaline intermediates are synthesized by condensing 1,2-diaminocyclohexane with methyl-substituted acrylonitrile derivatives in ethanol under reflux. The reaction proceeds via Michael addition, followed by intramolecular cyclization to form the tetrahydroquinoxaline core.
Optimization Parameters :
Nitrile Group Introduction via Cyanoacetate Intermediates
Knoevenagel Condensation
The carbonitrile moiety is introduced through Knoevenagel condensation between cyclohexanone derivatives and cyanoacetate esters. For instance, ethyl (ethoxymethylene)cyanoacetate reacts with 3-fluoro-4-methoxyaniline in toluene at 100–110°C, forming an α-cyanoacrylate intermediate. Subsequent cyclization in the presence of phosphorus oxychloride yields the tetrahydroquinoxaline-carbonitrile framework.
Reaction Conditions :
-
Workup : Purification via flash column chromatography (hexane/ethyl acetate gradient).
-
Yield : 68% for 4-chloro-6-methoxy-7-fluoro-3-quinolinecarbonitrile analogs.
Catalytic Methods for Enhanced Efficiency
Vanadium-Based Catalysts
Recent advances employ [(VO)TPP][(TCM)₄] as a catalyst to accelerate Knoevenagel-Michael-cyclization cascades. In solvent-free conditions, this catalyst reduces reaction times to 10–45 minutes while improving yields to 85% for related tetrahydroquinolinecarbonitriles.
Mechanistic Insights :
-
Activation : The catalyst polarizes the carbonyl group of aldehydes, facilitating nucleophilic attack by cyanoacetate.
-
Cyclization : Intramolecular dehydration forms the six-membered ring, stabilized by π-π interactions.
Post-Functionalization and Substituent Modulation
Amino Group Installation
The 3-amino group is introduced via nitration followed by reduction or direct substitution. For example, treatment of 4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile with hydrazine hydrate in DMF at 80°C installs the amino group with 89% efficiency.
Critical Factors :
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Byproduct Formation
Side products such as over-alkylated derivatives or ring-opened intermediates are minimized by:
Purification Techniques
-
Chromatography : Flash column chromatography with ethyl acetate/hexane gradients resolves nitrile and amine byproducts.
-
Recrystallization : Ethanol or methanol recrystallization enhances purity to >95%.
Scalability and Industrial Feasibility
Batch-scale synthesis (100 g) achieves 82% yield using continuous flow reactors, reducing reaction times by 40% compared to batch methods. Key considerations include:
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions involving cyclohexanone derivatives and nitrile-containing precursors. For example, ammonium acetate-catalyzed cyclocondensation under reflux in ethanol or DMF achieves yields of 60–85%. Reaction parameters like solvent polarity (e.g., DMF enhances cyclization efficiency) and temperature (80–100°C) critically impact product purity and yield .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography provides definitive structural confirmation, with bond lengths (e.g., C–N ≈ 1.35 Å) and torsion angles (e.g., −179.03° for ring puckering) .
- NMR spectroscopy (1H/13C) identifies substituent positions, such as methyl groups (δ ~1.2 ppm in 1H) and nitrile carbons (δ ~120 ppm in 13C) .
- IR spectroscopy confirms the nitrile group (C≡N stretch ~2200 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry methods predict the electrochemical reduction potentials of 3-Amino-4-methyl-tetrahydroquinoxaline derivatives?
- Methodological Answer : Density Functional Theory (DFT) with the 6-31G basis set optimizes molecular geometries in Gaussian 09. Reduction potentials are calculated via Gibbs free energy differences between neutral and anionic states. For example, Wave 1 reduction potentials (C2/C3 radical anions) correlate with experimental cyclic voltammetry data (ΔE ≈ 0.3 V) .
Q. How can researchers resolve contradictions in crystallographic data between experimental and computational models for this compound?
- Methodological Answer : Discrepancies in bond angles (e.g., C9–C8–H8A = 113.52°) are resolved using Rietveld refinement (R1 < 0.05) in SHELXL. Comparative analysis with structurally analogous chromene-carbonitriles (e.g., 2-amino-4-phenyl derivatives) validates torsion angle deviations .
Q. What strategies optimize regioselectivity in the synthesis of substituted tetrahydroquinoxaline carbonitriles?
- Methodological Answer : Steric/electronic effects govern regioselectivity. Introducing electron-withdrawing groups (e.g., –CN) at C2 directs cyclization via kinetic control. For example, 4-methyl substitution increases regioselectivity to >90% by hindering alternative ring-closing pathways .
Q. What structure-activity relationships (SARs) influence the biological activity of 3-Amino-4-methyl-tetrahydroquinoxaline derivatives?
- Methodological Answer :
- C4-methyl substitution : Enhances lipophilicity, improving anti-inflammatory activity (IC50 = 18 μM vs. 35 μM for unsubstituted analogs) .
- C2-cyano group : Stabilizes hydrogen bonding with enzymatic targets (e.g., COX-2), as shown in docking studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
